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Compound of Interest

Compound Name: 15-Octadecenal

Cat. No.: B15175938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical techniques used to confirm the

structure of synthetic 15-Octadecenal. Due to the limited availability of published data for 15-
Octadecenal, this guide presents a representative synthesis and expected analytical data

based on established chemical principles and spectroscopic data for analogous long-chain

unsaturated and saturated aldehydes. The guide compares the expected data for (E)-15-
Octadecenal with its saturated counterpart, Octadecanal, to highlight the key structural

differences observed in various analytical spectra.

Data Presentation: Spectroscopic Comparison
The structural confirmation of (E)-15-Octadecenal relies on a combination of spectroscopic

methods. The following tables summarize the expected quantitative data for (E)-15-
Octadecenal and its saturated analog, Octadecanal.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Assignment

(E)-15-Octadecenal

(Predicted Chemical

Shift, δ)

Octadecanal

(Reported Chemical

Shift, δ)

Key Differences

Aldehyde CHO ~9.76 (t, J = 1.9 Hz) ~9.77 (t, J = 1.9 Hz)
Minimal difference

expected.

Olefinic CH=CH ~5.40 (m) N/A

Presence of signals in

the olefinic region is a

key indicator of

unsaturation.

α-CH₂ to CHO
~2.42 (dt, J = 7.4, 1.9

Hz)

~2.42 (dt, J = 7.4, 1.9

Hz)

Minimal difference

expected.

Allylic CH₂ ~2.01 (m) N/A

Signal corresponding

to protons adjacent to

the double bond.

Bulk CH₂ ~1.20-1.40 (m) ~1.20-1.40 (m)

Broad multiplet

representing the long

alkyl chain.

Terminal CH₃ ~0.96 (t, J = 7.0 Hz) ~0.88 (t, J = 7.0 Hz)

Slight downfield shift

possible for the

unsaturated analogue.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15175938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment

(E)-15-Octadecenal

(Predicted Chemical

Shift, δ)

Octadecanal

(Reported Chemical

Shift, δ)

Key Differences

Aldehyde C=O ~202.9 ~202.9

Minimal difference

expected. Saturated

aldehyde or ketone

carbons typically

absorb from 200 to

215 δ[1].

Olefinic C=C ~130.0 N/A
Key indicator of the

double bond.

α-C to CHO ~43.9 ~43.9
Minimal difference

expected.

Allylic C ~32.0 N/A
Carbon adjacent to

the double bond.

Bulk CH₂ ~22.0-30.0 ~22.0-30.0
Series of peaks for the

long alkyl chain.

Terminal CH₃ ~17.0 ~14.1

The chemical

environment of the

terminal methyl group

is altered by the

nearby double bond.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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Analysis
(E)-15-Octadecenal

(Predicted m/z)

Octadecanal

(Reported m/z)
Key Differences

Molecular Ion [M]⁺ 266.26 268.28

The molecular ion

peak will differ by 2

Da due to the

presence of the

double bond.

McLafferty

Rearrangement
44 (prominent) 44 (prominent)

This is a characteristic

fragmentation for

aldehydes and

ketones.

α-cleavage
[M-29]⁺ (loss of CHO),

[M-43]⁺ (loss of C₃H₇)
[M-29]⁺, [M-43]⁺

Common

fragmentation patterns

for aliphatic

aldehydes.

Cleavage at C-C bond

adjacent to double

bond

Diagnostic fragments N/A

Fragmentation

patterns will be

influenced by the

position of the double

bond.

Table 4: Predicted Infrared (IR) Spectroscopic Data (neat)
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Assignment

(E)-15-Octadecenal

(Predicted

Wavenumber, cm⁻¹)

Octadecanal

(Reported

Wavenumber, cm⁻¹)

Key Differences

C=O stretch ~1730 ~1730

Strong absorption

characteristic of an

aliphatic aldehyde[1].

Aldehyde C-H stretch ~2820 and ~2720 ~2820 and ~2720

Two distinct peaks

characteristic of an

aldehyde C-H bond[1].

C=C stretch ~1650 (weak) N/A

Indicates the

presence of a carbon-

carbon double bond.

=C-H bend (trans) ~965 N/A

A key diagnostic peak

for a trans double

bond.

C-H stretch (sp³) ~2850-2960 ~2850-2960

Strong absorptions

from the long alkyl

chain.

Experimental Protocols
Synthesis of (E)-15-Octadecenal via Swern Oxidation
A common and mild method for the synthesis of aldehydes from primary alcohols is the Swern

oxidation.[2][3][4]

Materials:

(E)-15-Octadecen-1-ol

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous

Argon or Nitrogen gas

Standard glassware for anhydrous reactions

Procedure:

A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C under an

inert atmosphere (Argon or Nitrogen).

A solution of DMSO (2.7 equivalents) in anhydrous DCM is added dropwise to the stirred

oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 5

minutes.

A solution of (E)-15-Octadecen-1-ol (1.0 equivalent) in anhydrous DCM is then added

dropwise over 5 minutes. The reaction is stirred for 30 minutes at -78 °C.

Triethylamine (7.0 equivalents) is added dropwise, and the reaction mixture is stirred for

another 10 minutes at -78 °C.

The reaction is allowed to warm to room temperature.

Water is added to quench the reaction, and the product is extracted with DCM.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude (E)-15-
Octadecenal.

The crude product is purified by column chromatography on silica gel.

Structural Confirmation Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve ~10 mg of the purified product in ~0.6 mL of deuterated

chloroform (CDCl₃).
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¹H NMR: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field

spectrometer. The aldehyde proton should appear as a triplet around δ 9.76 ppm. The

olefinic protons are expected around δ 5.40 ppm.

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. The carbonyl carbon

should be observed around δ 202.9 ppm, and the olefinic carbons around δ 130.0 ppm.

2. Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization

(EI) source is a common method for the analysis of aldehydes.

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like hexane

or DCM.

Analysis: The mass spectrum should show the molecular ion peak and characteristic

fragmentation patterns as detailed in Table 3.

3. Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) or neat on a salt plate (NaCl or KBr).

Analysis: The IR spectrum should display the characteristic absorption bands for the

aldehyde and the trans-alkene as listed in Table 4.

Visualizations
Below are diagrams illustrating the experimental workflow for the synthesis and structural

confirmation of (E)-15-Octadecenal.

Synthesis of (E)-15-Octadecenal

(E)-15-Octadecen-1-ol Swern Oxidation
(DMSO, (COCl)₂, Et₃N, -78°C) Crude (E)-15-Octadecenal Column Chromatography Pure (E)-15-Octadecenal

Click to download full resolution via product page
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Caption: Synthetic workflow for (E)-15-Octadecenal.

Structural Confirmation

Purified (E)-15-Octadecenal

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(GC-MS)

Infrared Spectroscopy
(FT-IR)

Data Analysis and
Structure Elucidation

Click to download full resolution via product page

Caption: Analytical workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Structural Confirmation of
Synthetic 15-Octadecenal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15175938#confirming-the-structure-of-synthetic-15-
octadecenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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